Bromofluoroacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Inhibitor of specific enzymes:

BFA acts as a potent inhibitor of certain enzymes, particularly those involved in cellular metabolism. One such enzyme is succinate dehydrogenase, a key player in the citric acid cycle, which is crucial for energy production in cells. By inhibiting this enzyme, BFA disrupts cellular energy metabolism, making it a valuable tool for researchers studying various biological processes, including:

- Understanding mitochondrial function: BFA's ability to inhibit succinate dehydrogenase allows scientists to study the specific role of mitochondria in cellular processes and disease development [].

- Investigating cancer metabolism: Since cancer cells often rely on altered metabolic pathways, BFA can be used to explore potential therapeutic strategies targeting cancer cell metabolism [].

Synthesis of other fluorinated compounds:

BFA serves as a valuable starting material for the synthesis of other fluorinated compounds, which are essential in various research fields. These compounds find applications in:

- Development of new pharmaceuticals: Fluorination can significantly alter the properties of drugs, and BFA can be used to synthesize novel fluorinated drug candidates with improved potency, selectivity, or metabolic stability.

- Preparation of advanced materials: Fluorinated materials possess unique properties, making them desirable for various applications. BFA can be used as a building block for the synthesis of novel fluorinated materials with specific functionalities.

Research on plant and animal toxins:

BFA shares some structural similarities with certain naturally occurring toxins found in plants and animals. Studying BFA's interactions with biological systems can provide insights into the mechanisms of action of these natural toxins, potentially aiding in:

- Understanding the toxicity of natural products: Research using BFA can help elucidate the mechanisms by which natural toxins exert their harmful effects.

- Developing antidotes and treatments: Understanding the mode of action of natural toxins is crucial for developing effective antidotes and treatment strategies for poisoning cases.

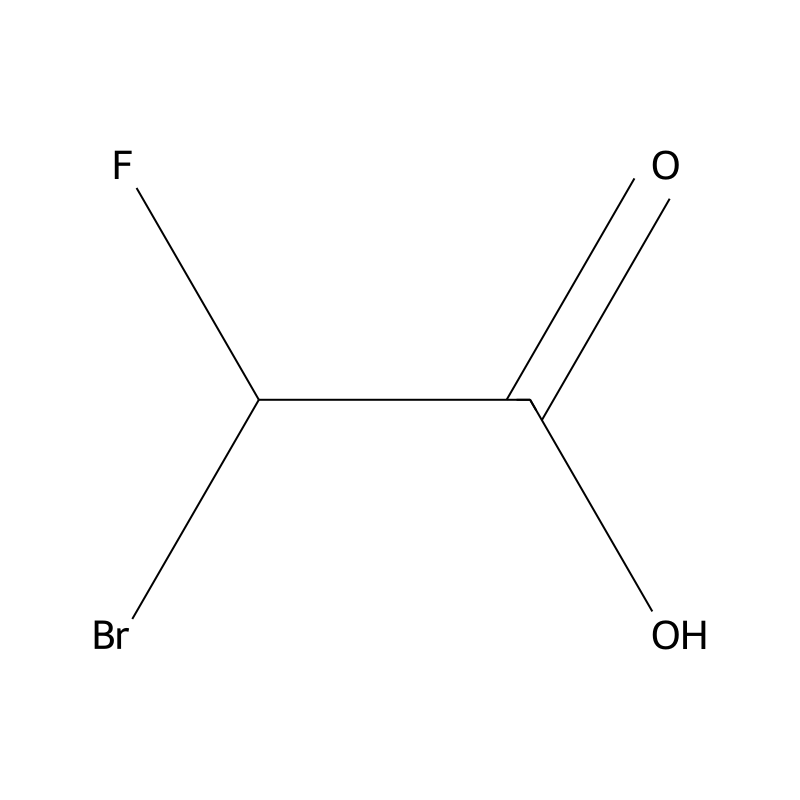

Bromofluoroacetic acid is a synthetic compound characterized by the presence of bromine and fluorine atoms in its molecular structure. Its chemical formula is C₂H₂BrFO₂, and it is classified as a chiral molecule, meaning it exists in two enantiomeric forms. The compound is known for its distinctive properties, including its high reactivity and potential applications in various fields such as pharmaceuticals and agrochemicals. As a strong acid, bromofluoroacetic acid can cause severe skin burns and eye damage, necessitating careful handling and storage .

- Conjugated Addition: Bromofluoroacetic acid can be synthesized through the conjugated addition of bromine to trifluoroethylene in an aqueous environment .

- Salt Formation: The compound can form salts with amines, which can be utilized for resolution into its enantiomers .

- Reactions with Nucleophiles: Its electrophilic nature allows it to react with various nucleophiles, leading to the formation of diverse derivatives.

Bromofluoroacetic acid can be synthesized through several methods:

- Addition Reactions: As mentioned earlier, one common method involves the addition of bromine to trifluoroethylene in water, yielding bromofluoroacetic acid .

- Hydrobromic Acid Reaction: Another method includes dissolving precursor compounds in concentrated hydrobromic acid under controlled heating conditions to facilitate the reaction .

- Diastereomeric Salt Formation: The resolution of racemic mixtures can be achieved by crystallizing diastereoisomeric salts with α-methylbenzylamine .

These methods highlight the versatility of synthetic approaches available for producing bromofluoroacetic acid.

Bromofluoroacetic acid finds applications across various sectors:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Agrochemicals: The compound is used in developing herbicides and pesticides due to its reactivity and ability to modify biological pathways.

- Research: It is utilized in biochemical research to study enzyme interactions and metabolic processes.

Interaction studies involving bromofluoroacetic acid focus on its reactivity with biological molecules. These studies help elucidate how the compound affects enzyme activity, receptor binding, and metabolic pathways. Understanding these interactions is crucial for assessing the compound's safety profile and therapeutic potential.

Bromofluoroacetic acid shares structural similarities with several other halogenated acetic acids. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Chlorofluoroacetic Acid | C₂H₂ClF₃O₂ | Contains chlorine instead of bromine; used as a pesticide. |

| Trifluoroacetic Acid | C₂HF₃O₂ | More fluorine atoms; widely used as a reagent in organic synthesis. |

| Bromoacetate | C₂H₃BrO₂ | Lacks fluorine; commonly used as an acylating agent in organic chemistry. |

Bromofluoroacetic acid is unique due to its combination of both bromine and fluorine atoms, which enhances its reactivity compared to other similar compounds. This dual halogenation contributes to its distinct properties and potential applications in various fields.

The development of bromofluoroacetic acid synthesis emerged from broader investigations into alpha-monofluoroalkanoic acids during the mid-20th century. Early synthetic approaches focused on general methods for preparing fluorinated carboxylic acids, with researchers recognizing the importance of these compounds as intermediates in biologically active fluorine compounds. The systematic exploration of haloacetic acid derivatives gained momentum as chemists sought to understand the effects of different halogen substitution patterns on molecular reactivity and biological activity.

The synthetic methodology for bromofluoroacetic acid evolved from established halogenation techniques applied to simpler carboxylic acids. Research groups investigating fluorinated organic compounds developed multiple synthetic routes, including approaches utilizing hydrogen fluoride with various halogenating agents. These early investigations laid the groundwork for understanding how mixed halogenation could be achieved efficiently, leading to the development of compounds like bromofluoroacetic acid as accessible synthetic targets.

Position within Haloacetic Acid Family

Haloacetic acids constitute a significant class of carboxylic acids wherein one or more halogen atoms replace hydrogen atoms in the methyl group of acetic acid. Within this family, bromofluoroacetic acid occupies a unique position as a mixed dihaloacetic acid, contrasting with simpler monohaloacetic acids such as chloroacetic acid, bromoacetic acid, or fluoroacetic acid. The compound belongs to the broader category of dihaloacetic acids, which also includes dichloroacetic acid, dibromoacetic acid, and other mixed halogen combinations.

The haloacetic acid family demonstrates considerable structural diversity, with nine common variants identified in environmental and synthetic contexts. These include monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, dibromoacetic acid, bromochloroacetic acid, bromodichloroacetic acid, chlorodibromoacetic acid, and tribromoacetic acid. Bromofluoroacetic acid represents an additional member of this family, distinguished by its fluorine-bromine substitution pattern that imparts distinct chemical and physical properties compared to chlorine-bromine or pure bromine derivatives.

Chemical Identity and Classification

Bromofluoroacetic acid possesses the molecular formula C₂H₂BrFO₂ and maintains a molecular weight of 156.938 grams per mole. The compound exists under the International Union of Pure and Applied Chemistry systematic name 2-bromo-2-fluoroacetic acid, reflecting the positioning of both halogen substituents on the alpha carbon relative to the carboxyl group. The Chemical Abstracts Service registry number 359-25-1 provides unique identification for this compound in chemical databases.

Table 1: Physical and Chemical Properties of Bromofluoroacetic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₂BrFO₂ | |

| Molecular Weight | 156.938 g/mol | |

| Monoisotopic Mass | 155.922220 | |

| Density | 2.087 g/cm³ | |

| Boiling Point | 183°C at 760 mmHg | |

| Flash Point | 67.5°C | |

| Refractive Index | 1.463 | |

| LogP | 0.76150 |

The structural arrangement places bromofluoroacetic acid within the alpha-halocarboxylic acid classification, specifically as an alpha-dihalocarboxylic acid. This classification reflects the presence of two halogen atoms attached to the carbon adjacent to the carboxyl functional group, creating a highly electrophilic center that influences the compound's chemical reactivity patterns. The simultaneous presence of bromine and fluorine atoms generates unique electronic effects, with fluorine's high electronegativity and bromine's larger atomic radius contributing to distinct steric and electronic properties.

Significance in Synthetic Organic Chemistry

Bromofluoroacetic acid serves as a valuable synthetic intermediate in organic chemistry applications, particularly in reactions requiring controlled introduction of both bromine and fluorine functionalities. The compound's utility stems from its capacity to participate in nucleophilic substitution reactions, where the halogen atoms can be selectively displaced under appropriate reaction conditions. Research investigations have demonstrated its application in the synthesis of fluorinated compounds, including specialized derivatives with potential pharmaceutical applications.

Recent synthetic applications have explored bromofluoroacetic acid derivatives in radical addition reactions, where the compound serves as a source of difluoroacetyl or monofluoroacetyl groups. These reactions utilize the compound's reactivity in sodium dithionite-mediated radical additions to vinyl ethers, generating complex fluorinated products with defined stereochemistry. The methodology has proven particularly valuable in constructing fluorinated gamma-aminobutyric acid analogs, including the synthesis of 3,3-difluoro-gamma-aminobutyric acid.

The compound's role in medicinal chemistry applications has expanded through investigations into fluorinated nucleoside analogs. Research has demonstrated the utility of bromofluoroacetic acid derivatives in synthesizing ribonucleoside compounds with antiviral properties, particularly as inhibitors of hepatitis C virus. These applications highlight the compound's capacity to serve as a building block for constructing biologically active molecules where precise halogen placement influences pharmacological activity.

Table 2: Synthetic Applications of Bromofluoroacetic Acid

The synthetic significance of bromofluoroacetic acid extends to its role in understanding halogen effects in organic molecules. Comparative studies examining the influence of different halogen substitution patterns on molecular properties have utilized bromofluoroacetic acid as a model compound for investigating electronic and steric effects. These investigations contribute to fundamental understanding of how mixed halogenation influences molecular reactivity, stability, and biological activity patterns.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive